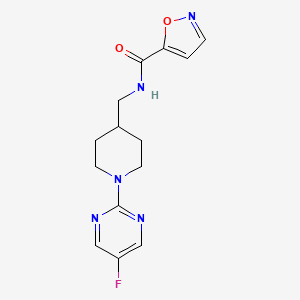

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN5O2/c15-11-8-17-14(18-9-11)20-5-2-10(3-6-20)7-16-13(21)12-1-4-19-22-12/h1,4,8-10H,2-3,5-7H2,(H,16,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFDSJOXZEXUPKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=NO2)C3=NC=C(C=N3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, pressures, and solvents to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as antimalarial, anticancer, and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

4-Methyl-N-(1-(4-(trifluoromethyl)benzyl)-1H-indazol-3-yl)isoxazole-5-carboxamide

- Substituents : Trifluoromethylbenzyl group, indazole ring.

- The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the fluoropyrimidine in the target compound .

- Key Difference : The indazole and trifluoromethylbenzyl groups may confer higher selectivity for cytoskeletal targets (e.g., fascin) versus nucleic acid-related targets.

5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide

- Substituents : Thiazole ring, methyl group.

- Pharmacology: Structural data (crystallography) confirm planar geometry, which may favor π-π stacking interactions with enzymatic targets.

Piperidine-Containing Analogues

4'-Methyl Acetyl Fentanyl (N-(1-(4-methylphenethyl)piperidin-4-yl)-N-phenylacetamide)

- Substituents : Phenethyl-piperidine, acetamide.

- Pharmacology : Binds opioid receptors but lacks the isoxazole-carboxamide scaffold. The piperidine ring facilitates receptor binding, but the absence of fluorinated groups reduces metabolic resistance compared to the fluoropyrimidine-containing target compound .

Goxalapladib (2-{2-[2-(2,3-Difluorophenyl)ethyl]-4-oxo-1,8-naphthyridin-1(4H)-yl}-N-{1-(2-methoxyethyl)piperidin-4-yl}-N-[[4’-(trifluoromethyl)biphenyl-4-yl]methyl}acetamide)

- Substituents : Trifluoromethylbiphenyl, naphthyridine.

- Pharmacology : Targets atherosclerosis via phospholipase A₂ inhibition. The trifluoromethyl group and extended aromatic system enhance binding to hydrophobic enzyme pockets, a feature shared with the target compound’s fluoropyrimidine group .

Pharmacological and Binding Profile Comparisons

*Molecular weights estimated based on structural formulas.

Key Findings

Fluorinated Groups : The 5-fluoropyrimidine in the target compound may mimic pyrimidines in DNA/RNA, similar to trifluoromethyl groups in fascin inhibitors .

Piperidine Flexibility : Piperidine rings enhance conformational adaptability for receptor binding, as seen in both opioid () and enzyme-targeted compounds ().

Isoxazole vs. Thiazole : Isoxazole-carboxamides (target compound, ) exhibit planar rigidity, whereas thiazole derivatives () introduce additional hydrogen-bonding sites.

Research Implications

- Target Compound: Prioritize assays evaluating kinase inhibition (e.g., EGFR, VEGFR) or nucleic acid synthesis interference, given fluoropyrimidine’s known roles.

- Structural Optimization : Introduce trifluoromethyl or indazole groups to enhance fascin protein affinity, as demonstrated in .

Limitations

- Direct pharmacological data for the target compound are absent in the provided evidence; inferences rely on structural analogs.

Biological Activity

N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activities, synthesis, and implications in drug development.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈F₂N₄O₂ |

| Molecular Weight | 318.33 g/mol |

| CAS Number | 2034285-57-7 |

The presence of a fluorinated pyrimidine moiety and a piperidine ring contributes to its pharmacological properties, enhancing both biological activity and metabolic stability.

Inhibition of Metalloproteinases

One of the primary biological activities of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide is its role as an inhibitor of metalloproteinases (MMPs). MMPs are enzymes that degrade components of the extracellular matrix and are implicated in various pathological conditions, including cancer metastasis and arthritis. Inhibition of these enzymes can lead to reduced tumor growth and improved outcomes in inflammatory diseases.

Neuropharmacological Applications

Research indicates that compounds with similar structures exhibit potential in modulating neurotransmitter systems, suggesting applications in neuropharmacology. Specifically, the interaction with serotonin and dopamine receptors has been explored, indicating potential therapeutic effects for mood disorders and neurodegenerative diseases.

Synthesis Pathways

The synthesis of N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide typically involves several steps, allowing for the fine-tuning of the compound's properties. Key steps include:

- Formation of the Piperidine Ring : The initial step involves the synthesis of the piperidine ring, which is then substituted with the fluoropyrimidine moiety.

- Introduction of the Isoxazole Group : The isoxazole ring is introduced through cyclization reactions.

- Final Modifications : Various substituents can be added to enhance solubility and bioactivity.

Study on Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant inhibition of cell proliferation in various cancer cell lines. The compound exhibited IC50 values in the low micromolar range against breast cancer (MCF7) and lung cancer (A549) cell lines, indicating potent activity .

Neuroprotective Effects

In a neuroprotective study, N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide showed promising results in protecting neuronal cells from oxidative stress-induced apoptosis. The compound was found to reduce reactive oxygen species (ROS) levels significantly, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Q. What are the common synthetic routes for preparing N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-5-carboxamide?

The synthesis typically involves multi-step reactions:

- Step 1: Formation of the isoxazole-5-carboxamide core via condensation of hydroxylamine with a β-ketoester derivative under acidic conditions.

- Step 2: Functionalization of the piperidine ring, including introducing the 5-fluoropyrimidin-2-yl group via nucleophilic substitution or palladium-catalyzed coupling.

- Step 3: Coupling the isoxazole moiety to the piperidine-methyl group using amide bond-forming reagents (e.g., EDC/HOBt).

Purification often employs column chromatography or recrystallization, with reaction optimization guided by NMR and HPLC for yield and purity .

Q. How is the structural integrity of this compound validated in academic research?

Key techniques include:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions (e.g., fluoropyrimidine proton signals at δ 8.2–8.5 ppm, isoxazole protons at δ 6.5–7.0 ppm).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ calculated for C₁₅H₁₇FN₆O₂: 332.1352).

- HPLC: Assesses purity (>95% by UV detection at 254 nm) .

Q. What are the primary biological targets investigated for this compound?

The fluoropyrimidine and isoxazole moieties suggest activity against kinases or nucleotide-processing enzymes. Preliminary studies on analogs indicate:

- Kinase inhibition: Potential binding to ATP pockets via the fluoropyrimidine group.

- Receptor modulation: Piperidine’s conformational flexibility may enable GPCR or transporter interactions.

Target prioritization often starts with in silico docking against crystallized protein databases .

Advanced Research Questions

Q. How can researchers resolve contradictory data in activity assays (e.g., IC₅₀ variability across studies)?

- Assay Optimization: Standardize buffer pH (e.g., ammonium acetate pH 6.5 ) and temperature to minimize experimental variability.

- Orthogonal Assays: Validate hits using SPR (surface plasmon resonance) for binding kinetics and cellular thermal shift assays (CETSA) for target engagement.

- Structural Analysis: Compare X-ray co-crystallography of analogs (e.g., ’s pyridine-carboxamide structures) to identify critical binding motifs .

Q. What strategies improve the compound’s binding affinity and selectivity for a target enzyme?

- Substituent Modification: Replace the 5-fluoropyrimidine with 5-chloro or 5-bromo analogs to enhance halogen bonding.

- Piperidine Conformational Restriction: Introduce sp³-hybridized substituents (e.g., methyl groups) to limit rotational freedom and improve fit into hydrophobic pockets.

- Computational Design: Use quantum chemical calculations (e.g., ICReDD’s reaction path search methods ) to predict energetically favorable interactions.

Q. How can researchers address metabolic instability observed in preclinical studies?

- Metabolite Identification: Use LC-MS/MS to detect oxidative metabolites (e.g., piperidine N-demethylation).

- Structural Hardening: Introduce electron-withdrawing groups (e.g., CF₃) on the pyrimidine ring to reduce CYP450-mediated oxidation.

- Prodrug Strategies: Mask the carboxamide as an ester to enhance bioavailability .

Q. What advanced techniques characterize the compound’s interactions with lipid membranes or protein aggregates?

- Molecular Dynamics (MD) Simulations: Model partitioning into lipid bilayers using force fields like CHARMM36.

- Cryo-EM: Visualize binding to amyloid fibrils or membrane proteins at near-atomic resolution.

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) for membrane-associated targets .

Q. What are the challenges in scaling up synthesis for in vivo studies?

- Intermediate Stability: Protect labile groups (e.g., fluoropyrimidine) during coupling steps using tert-butoxycarbonyl (Boc) groups.

- Catalyst Optimization: Screen Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for efficient C–N coupling.

- Solvent Selection: Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability .

Methodological Notes

- Data Interpretation: Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) to resolve overlapping signals.

- Contradiction Management: Apply multivariate analysis to distinguish assay artifacts from true structure-activity relationships.

- Ethical Compliance: Adhere to ICH guidelines for preclinical stability testing (e.g., ICH Q1A–Q1F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.